molecular formula C5H11ClN2O3 B1442718 D-Glutamic acid alpha-amide, HCl CAS No. 1894568-91-2

D-Glutamic acid alpha-amide, HCl

Cat. No.: B1442718
CAS No.: 1894568-91-2
M. Wt: 182.6 g/mol
InChI Key: QQZFNVIRTSLEGO-AENDTGMFSA-N
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Description

D-Glutamic acid alpha-amide, HCl is a useful research compound. Its molecular formula is C5H11ClN2O3 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNVIRTSLEGO-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

difference between D-Glutamic acid alpha-amide and L-Glutamine

Technical Guide: D-Glutamic Acid -Amide vs. L-Glutamine

Structural Isomerism, Biological Signaling, and Experimental Application [1]

Executive Summary

For researchers in drug development and chemical biology, distinguishing between L-Glutamine (L-Gln) and D-Glutamic acid


-amide (D-IsoGln)1

1
  • Regioisomerism: L-Gln is a

    
    -amide; D-IsoGln is an 
    
    
    -amide.[1]
  • Chirality: L-Gln is the L-enantiomer (S-configuration); D-IsoGln is the D-enantiomer (R-configuration).[1][2]

  • Biological Function: L-Gln is a metabolic fuel and nitrogen donor.[3] D-IsoGln is a non-proteinogenic component of bacterial peptidoglycan and a potent agonist of the innate immune receptor NOD2.

This guide dissects these differences to prevent experimental error and optimize therapeutic design.

Chemical Identity & Structural Analysis[3][4]

The Core Structural Divergence

The primary confusion arises from the nomenclature. Standard Glutamine is legally defined as the 5-amide (or

1

Isoglutamine24
  • L-Glutamine: The amide group is on the side chain (

    
    -carbon).[1][2] The 
    
    
    -carbon holds the free carboxylic acid.
  • D-Glutamic acid

    
    -amide (D-Isoglutamine):  The amide group is on the 
    
    
    -carbon (replacing the main chain carboxylic acid).[1][2] The side chain terminates in a free carboxylic acid.
Visualization of Structural Isomers

The following diagram illustrates the stereochemical and regio-chemical differences.

ChemicalStructureLGlnL-Glutamine(Gamma-Amide, L-Isomer)Bio-Role: MetabolismDIsoGlnD-Glutamic acid alpha-amide(D-Isoglutamine)Bio-Role: Bacterial Cell WallLGln->DIsoGlnStereo & Regio Isomers(Non-interchangeable)Substructure_LGlnSide Chain: -CH2-CH2-CONH2Alpha: -COOHLGln->Substructure_LGlnRegio-chemistrySubstructure_DIsoGlnSide Chain: -CH2-CH2-COOHAlpha: -CONH2DIsoGln->Substructure_DIsoGlnRegio-chemistry

Figure 1: Structural comparison highlighting the regio-isomeric shift of the amide group and the enantiomeric difference.[1]

Biological Mechanisms & Signaling Pathways

L-Glutamine: The Metabolic Hub

L-Glutamine is the most abundant free amino acid in human blood.[5][6][7] Its instability is a key feature of its biology; it spontaneously cyclizes to pyroglutamate and ammonia, a reaction that plagues cell culture but is enzymatically controlled in vivo.

Key Pathway: Anaplerosis (replenishing TCA cycle intermediates).[1]

1
D-Glutamic Acid -Amide: The Immunostimulant

This compound is not a nutrient. It is a structural motif found in Muramyl Dipeptide (MDP) , the minimal bioactive peptidoglycan fragment from bacteria (e.g., Mycobacterium).[1]

  • Mechanism: The D-IsoGln moiety is specifically recognized by NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), an intracellular pattern recognition receptor.[1]

  • Outcome: Activation of NF-

    
    B and MAP kinase pathways, leading to cytokine production (TNF-
    
    
    , IL-6).[1]

SignalingPathwayscluster_0L-Glutamine Metabolic Fatecluster_1D-Glu-alpha-amide (MDP) SignalingLGExtracellularL-GlutamineTransSLC1A5 TransporterLG->TransMitoMitochondriaTrans->MitoTCATCA Cycle(ATP Production)Mito->TCAMDPBacteria/SyntheticD-IsoGln containing MDPNOD2NOD2 Receptor(Cytosolic)MDP->NOD2RIP2RIP2 KinaseNOD2->RIP2NFkBNF-kB TranslocationRIP2->NFkBCytokineInflammation(TNF-alpha, IL-6)NFkB->Cytokine

Figure 2: Divergent signaling fates.[1] L-Gln fuels metabolism, while D-IsoGln triggers immune surveillance via NOD2.[1]

Physicochemical Comparison Data

FeatureL-Glutamine (L-Gln)D-Glutamic acid

-amide (D-IsoGln)
CAS Number 56-85-919522-40-8 (HCl salt) / 636-65-7 (L-isomer ref)
Amide Position

-Carbon (Side chain)

-Carbon (Backbone)
Free Acid Position

-Carbon (Backbone)

-Carbon (Side chain)
Stereochemistry S-Configuration (L)R-Configuration (D)
Aqueous Stability Unstable: Cyclizes to Pyroglutamate +

(

days at 37°C)
Moderate:

-acid can cyclize to pyroglutamate (releasing

), but lacks the rapid deamidation mechanism of L-Gln.[1][4][8]
Solubility ~35 g/L (20°C)Soluble (varies by salt form)
Primary Use Cell culture media, metabolic tracer, therapeutic.[1]Peptidoglycan synthesis, NOD2 ligand research, adjuvant design.[1]

Experimental Protocols

Protocol A: Validating L-Glutamine Stability in Culture

Purpose: To quantify the spontaneous degradation of L-Gln into toxic ammonia, ensuring experimental validity in long-term assays.

Causality: L-Glutamine degradation is pH and temperature-dependent.[1] High ammonia levels inhibit cell growth and glycosylation.

  • Preparation: Prepare cell culture media (e.g., DMEM) with 4mM L-Glutamine.[1]

  • Incubation: Aliquot media into cell-free plates. Incubate at 37°C, 5%

    
     for 0, 24, 48, and 72 hours.
    
  • Sampling: Collect 100

    
    L at each time point. Store at -80°C immediately to stop degradation.
    
  • Assay: Use a colorimetric Ammonium Assay (e.g., Berthelot reaction).

    • Reaction:

      
      .[1]
      
  • Readout: Measure Absorbance at 670 nm.

  • Self-Validation: The 0h sample must show

    
     mM ammonia. The 72h sample typically shows 1.5–2.0 mM ammonia accumulation. If 0h is high, the stock L-Gln is compromised.
    
Protocol B: NOD2 Activation Assay using D-IsoGln Derivatives

Purpose: To verify the biological activity of D-Glutamic acid

1

Causality: D-IsoGln is the minimal requirement for NOD2 stereoselectivity. L-IsoGln analogs are biologically inert.[1]

  • Cell Line: HEK-Blue™ NOD2 cells (InvivoGen). These cells stably express human NOD2 and an NF-

    
    B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.[1]
    
  • Reagent Prep: Reconstitute Muramyl Dipeptide (MDP) containing the D-IsoGln moiety (positive control) and an L-IsoGln analog (negative control) in endotoxin-free water.

  • Treatment:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Add D-IsoGln/MDP at concentrations ranging from 10 ng/mL to 10

      
      g/mL.[1]
      
  • Incubation: Incubate for 24 hours at 37°C.

  • Detection:

    • Transfer 20

      
      L of supernatant to a new plate.
      
    • Add 180

      
      L of QUANTI-Blue™ solution (SEAP detection reagent).[1]
      
    • Incubate 1–3 hours at 37°C.

  • Readout: Measure OD at 620–655 nm.

  • Self-Validation:

    • Signal: D-IsoGln/MDP must show a dose-dependent increase in OD.[1]

    • Specificity: The L-IsoGln analog must show background signal (similar to untreated control), confirming the receptor's stereospecificity for the D-isomer.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5961, Glutamine. Retrieved from [Link][1]

  • Girardin, S. E., et al. (2003).[1] Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1] Journal of Biological Chemistry. (Identifies D-IsoGln as crucial for NOD2 sensing). Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5288447, D-Isoglutamine.[1][9] Retrieved from [Link][1]

A Technical Guide to the Solubility of D-Glutamic Acid α-Amide Hydrochloride: Principles, Protocols, and Predictive Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Advancing Research

D-Glutamic acid α-amide hydrochloride is a key derivative of the non-proteinogenic D-glutamic acid, a compound of significant interest in pharmaceutical and biochemical research. Its applications span from being a building block in peptide synthesis to a potential modulator in neurological pathways.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's solubility is not merely a matter of procedural convenience; it is a fundamental parameter that dictates its formulation, bioavailability, and ultimate efficacy in experimental and therapeutic contexts.

This guide provides an in-depth exploration of the solubility characteristics of D-Glutamic acid α-amide hydrochloride. Moving beyond a simple data sheet, we will delve into the core chemical principles governing its solubility in aqueous and organic media, present a robust experimental framework for its empirical determination, and offer predictive insights based on its molecular structure.

Section 1: Physicochemical Properties and Predicted Solubility Profile

D-Glutamic acid α-amide hydrochloride combines the features of an amino acid, an amide, and a hydrochloride salt. These functional groups dictate its interaction with different solvent systems.

  • Amino Acid Backbone: Like other amino acids, the core structure possesses both an amino group and a carboxylic acid, rendering it polar. Amino acids are generally more soluble in water than in non-polar organic solvents due to their ability to form zwitterions.[2]

  • α-Amide Group: The presence of the amide group allows for hydrogen bonding as both a donor and an acceptor, which can influence solubility.[3]

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly impacts solubility. Generally, the salts of amino acids exhibit increased solubility in water.[4] The hydrochloride form of monoamine monocarboxylic acids is often extremely soluble in alcohols.[4]

Based on these structural attributes, a general solubility profile can be predicted. High solubility is expected in water, where the polar amino acid backbone and the ionic hydrochloride salt can readily interact with polar water molecules. In organic solvents, solubility is anticipated to be more varied. Polar protic solvents like methanol and ethanol may show some degree of solubilization, while non-polar aprotic solvents such as hydrocarbons are expected to be poor solvents.[2]

Table 1: Predicted vs. Known Solubility of Related Compounds
CompoundSolventReported/Predicted SolubilityRationale/Reference
D-Glutamic acidWater8.88 mg/mL at 25°C[5]
L-Glutamic acid hydrochlorideWater50 mg/mLIncreased solubility due to salt form.[6]
D-Glutamic acid α-amide HCl Water Predicted: High (>50 mg/mL) The hydrochloride salt and polar amide group are expected to significantly enhance aqueous solubility over the parent amino acid.
D-Glutamic acidOrganic SolventsPractically insoluble[7]
D-Glutamic acid α-amide HCl Ethanol/Methanol Predicted: Moderately Soluble Hydrochloride salts of amino acids often show increased solubility in alcohols.[4]
D-Glutamic acid α-amide HCl DMSO/DMF Predicted: Soluble Polar aprotic solvents are generally good solvents for a wide range of organic molecules.
D-Glutamic acid α-amide HCl Toluene/Hexane Predicted: Insoluble The high polarity of the compound makes it incompatible with non-polar solvents.[2]

Section 2: Experimental Determination of Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of D-Glutamic acid α-amide hydrochloride in various solvents. This self-validating system ensures reproducible and accurate results.

Materials and Equipment
  • D-Glutamic acid α-amide hydrochloride (high purity)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Selection of solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for solubility determination. It involves equilibrating an excess of the solute with the solvent at a constant temperature until saturation is reached.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess D-Glutamic acid α-amide HCl prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in vial equilibration Incubate at constant temperature with agitation (24-48h) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation sampling Filter supernatant (0.22 µm filter) separation->sampling dilution Dilute sample if necessary sampling->dilution quantification Quantify concentration via HPLC or UV-Vis dilution->quantification

Caption: Experimental workflow for determining solubility using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of D-Glutamic acid α-amide hydrochloride to a series of vials. The excess is crucial to ensure saturation.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is critical for separating the saturated solution from the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

    • Prepare a series of dilutions of the filtered supernatant.

    • Quantify the concentration of D-Glutamic acid α-amide hydrochloride in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factors. The result is the solubility of the compound in that solvent at the specified temperature.

Section 3: Molecular Interactions and Factors Influencing Solubility

The solubility of D-Glutamic acid α-amide hydrochloride is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces will determine the extent to which the compound dissolves.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center_node Solubility polarity High Polarity polarity->center_node h_bond H-Bonding (Amide) h_bond->center_node ionic Ionic Nature (HCl Salt) ionic->center_node solvent_polarity Polarity (Water vs. Organic) solvent_polarity->center_node h_bond_solvent H-Bonding Capability h_bond_solvent->center_node temperature Temperature temperature->center_node ph pH of Aqueous Solution ph->center_node

Caption: Key molecular and external factors governing the solubility of D-Glutamic acid α-amide HCl.

  • In Water: The high dielectric constant of water effectively shields the ionic charges of the hydrochloride salt, facilitating the dissolution of the crystal lattice. Strong hydrogen bonds form between water molecules and the amide and carboxyl groups of the solute.

  • In Alcohols: Polar protic solvents like ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute. However, the lower polarity compared to water may result in lower overall solubility.

  • Effect of pH: In aqueous solutions, the pH will significantly influence the ionization state of the amino and carboxylic acid groups. At low pH, the carboxylic acid will be protonated, and the amino group will be protonated. As the pH increases, these groups will deprotonate, altering the net charge of the molecule and, consequently, its solubility. A distinct increase in solubility is often observed at pH values above and below the isoelectric point.[8]

  • Effect of Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically for D-Glutamic acid α-amide hydrochloride to inform on storage and formulation conditions.

Conclusion

A thorough understanding of the solubility of D-Glutamic acid α-amide hydrochloride is indispensable for its effective application in research and development. While specific quantitative data remains to be published, a strong predictive framework can be established based on its molecular structure. The high polarity, amide functionality, and hydrochloride salt form suggest high solubility in water and moderate solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, enabling informed decisions in formulation, experimental design, and drug delivery strategies.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Lazzús, J. A. (2017). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 56(45), 13347-13361. [Link]

  • Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]

  • FooDB. (2011). Showing Compound D-Glutamic acid (FDB023148). [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1959). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 23(4), 380-384. [Link]

  • ResearchGate. (2018). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Sciencemadness Wiki. (2020). Glutamic acid. [Link]

Sources

The Unseen Architects: A Technical Guide to the Biological Significance of D-Amino Acid Alpha-Amides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the central dogma of molecular biology, L-amino acids are the canonical building blocks of life, meticulously assembled into proteins by the ribosomal machinery. For decades, their stereoisomers, the D-amino acids, were largely relegated to the realm of "unnatural" molecules, primarily associated with the cell walls of bacteria. However, a paradigm shift in our understanding has been underway, revealing that D-amino acids and their derivatives are not merely biological curiosities but are, in fact, crucial players in a vast array of physiological processes across kingdoms of life.[1][2][3] This guide delves into a specific, and particularly significant, class of these molecules: D-amino acid alpha-amides. The C-terminal amidation of peptides is a common post-translational modification that can dramatically alter their biological activity. When this modification is combined with the incorporation of a D-amino acid at the C-terminus, it gives rise to a molecule with unique properties that are increasingly being harnessed for therapeutic benefit. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, biological roles, and therapeutic potential of D-amino acid alpha-amides, grounded in field-proven insights and methodologies.

I. The Genesis of Chirality and Stability: Synthesis of D-Amino Acid Alpha-Amides

The generation of D-amino acid alpha-amides can be achieved through both chemical and enzymatic routes. The choice of method is often dictated by the desired scale, purity requirements, and the specific amino acid side chain.

A. Chemical Synthesis: Crafting the Mirror Image

The chemical synthesis of peptides containing D-amino acid amides has evolved to offer precise control over stereochemistry and sequence.[4][5] Traditional methods often involved the resolution of racemic mixtures, which is inherently inefficient.[4][5] Modern enantioselective approaches, however, allow for the direct synthesis of the desired D-enantiomer.

One notable strategy is the use of a cinchona alkaloid-catalyzed aza-Henry reaction, which can be integrated with umpolung amide synthesis to produce D-amino acid amides from simple aliphatic aldehydes in a three-step process.[4][5] This method provides a versatile platform for accessing a variety of D-amino acid amides.

Experimental Protocol: Enantioselective Synthesis of a D-α-Amino Amide from an Aliphatic Aldehyde

This protocol is a conceptualized representation based on the principles described by Schwieter and Johnston.[4]

Step 1: Aza-Henry Reaction

  • To a solution of the aliphatic aldehyde (1.0 equiv.) and a suitable sulfone (1.0 equiv.) in toluene (0.3 M), add the cinchona alkaloid catalyst (12 mol%).

  • Cool the reaction mixture to -50 °C.

  • Add CsOH·H₂O (1.3 equiv.), nitroethane (10 equiv.), and bromonitromethane (1.5 equiv.).

  • Stir the reaction at -50 °C until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting β-amino-α-bromonitroalkane by flash column chromatography.

Step 2: Umpolung Amide Synthesis

  • Dissolve the purified bromonitroalkane (1.0 equiv.) in dimethyl ether (DME) (0.2 M).

  • Add H₂O (5 equiv.), (S)-α-methylbenzylamine (1.2 equiv.), K₂CO₃ (3 equiv.), and N-iodosuccinimide (NIS) (0.1 equiv.).

  • Maintain the reaction at 0 °C under an O₂ atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the resulting D-α-amino amide by flash column chromatography.

Step 3: Deprotection (if necessary)

  • If a protecting group is used on the amine (e.g., benzyl), it can be removed by standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C).

B. Enzymatic Synthesis: Nature's Chiral Catalysts

Enzymatic methods for producing D-amino acids and their derivatives are gaining prominence due to their high stereoselectivity, mild reaction conditions, and environmental friendliness.[6][7] Several classes of enzymes are employed for the synthesis of D-amino acids, which can then be incorporated into peptides and amidated.[7][8]

Enzyme ClassCatalytic Function
D-Hydantoinase & D-Carbamoylase A two-enzyme system that converts a racemic mixture of hydantoins to the corresponding D-amino acid.[9]
D-Amino Acid Aminotransferase Catalyzes the stereospecific transamination of α-keto acids to D-amino acids.[6]
D-Amino Acid Dehydrogenase Catalyzes the reductive amination of α-keto acids to D-amino acids in a single step.[6]
D-Aminopeptidase Can be used in the kinetic resolution of racemic amino acid amides to produce D-amino acids.[10]

The "hydantoinase process" is a well-established industrial method for the production of D-amino acids.[8][9] This process utilizes a hydantoin racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin into the corresponding D-amino acid with high optical purity.

Workflow: Enzymatic Production of a D-Amino Acid via the Hydantoinase Process

Enzymatic_Production DL_Hydantoin D,L-Hydantoin D_Hydantoin D-Hydantoin DL_Hydantoin->D_Hydantoin Hydantoin Racemase N_Carbamoyl N-Carbamoyl-D-amino acid D_Hydantoin->N_Carbamoyl D-Hydantoinase L_Hydantoin L-Hydantoin L_Hydantoin->D_Hydantoin Racemization D_Amino_Acid D-Amino Acid N_Carbamoyl->D_Amino_Acid D-Carbamoylase

Caption: The hydantoinase process for D-amino acid production.

II. The Biological Imperative: Roles of D-Amino Acid Alpha-Amides

The presence of a D-amino acid, particularly at the C-terminus and in an amidated form, confers significant biological advantages. These molecules are found in a wide range of organisms, from bacteria to humans, where they perform diverse and critical functions.[1][2][11][12]

A. Enhancing Stability and Evading Degradation

One of the most well-documented roles of D-amino acids in peptides is to provide resistance to proteolytic degradation.[11][12][13] Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize L-amino acid residues. By incorporating a D-amino acid, the peptide becomes a poor substrate for these enzymes, significantly extending its biological half-life. The C-terminal amide also contributes to stability by mimicking the peptide bond and protecting against carboxypeptidases.

B. Modulating Receptor Binding and Activity

The stereochemistry of an amino acid can have a profound impact on how a peptide interacts with its receptor. In some cases, the D-enantiomer of a peptide exhibits a higher binding affinity for its target compared to the native L-peptide.[13] This can be due to a more favorable conformation for binding or altered on/off rates. The crustacean hyperglycemic hormone (CHH), for example, exists as two enantiomers with either a D- or L-phenylalanine at the third position, and these enantiomers have different effects on the timing and intensity of physiological processes.[14]

C. Neurotransmission and Neuromodulation

Free D-amino acids, such as D-serine and D-aspartate, are now recognized as important signaling molecules in the mammalian brain.[15][16] They act as co-agonists at the NMDA receptor, a key player in learning, memory, and synaptic plasticity.[15] While much of the research has focused on free D-amino acids, the presence of D-amino acid-containing peptides with alpha-amides in the nervous system suggests they may also play a role in neuromodulation. For instance, D-alanine has been detected in the brain and is known to bind to the NMDA receptor.[15][17]

Signaling Pathway: D-Serine as a Co-agonist at the NMDA Receptor

NMDA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., LTP) Ca_Influx->Downstream D_Serine D-Serine D_Serine->NMDA_R binds (co-agonist)

Caption: D-Serine acts as a crucial co-agonist for NMDA receptor activation.

D. Host Defense and Antimicrobial Activity

Many naturally occurring antimicrobial peptides (AMPs) contain D-amino acids.[11][12] These peptides are a key component of the innate immune system in many organisms. The presence of D-amino acids not only enhances their stability against bacterial proteases but can also be crucial for their mechanism of action, which often involves disrupting the bacterial cell membrane.[12] For example, gramicidin, tyrocidine, and valinomycin are all potent antibiotics that contain D-amino acids.[2]

III. Therapeutic Frontiers: D-Amino Acid Alpha-Amides in Drug Development

The unique properties of D-amino acid alpha-amides make them highly attractive for the development of novel therapeutics.[4][18] By strategically incorporating these motifs into peptide-based drugs, it is possible to overcome many of the traditional limitations of peptide therapeutics, such as poor stability and bioavailability.[13]

A. Enhancing Pharmacokinetic Profiles

The increased resistance to proteolysis conferred by D-amino acids and the C-terminal amide directly translates to a longer in vivo half-life.[13] This allows for less frequent dosing and a more sustained therapeutic effect. N-alkylation of the amide bond is another strategy used in conjunction with D-amino acid substitution to further enhance stability.[19]

B. Improving Potency and Selectivity

As previously discussed, the stereochemistry of a peptide can significantly influence its interaction with its target receptor. In drug design, this can be exploited to develop more potent and selective agonists or antagonists. A D-amino acid scan, where each amino acid in a peptide is systematically replaced with its D-enantiomer, is a common strategy to probe the conformational requirements for activity and to identify positions where a D-amino acid substitution can enhance potency.[19]

C. Overcoming Drug Resistance

In the context of antimicrobial drug development, peptides containing D-amino acid alpha-amides can be effective against drug-resistant strains of bacteria.[18] Their mechanism of action, often involving membrane disruption, is less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.

Table: Comparison of L- and D-Amino Acid-Containing Peptides in a Therapeutic Context

PropertyL-Amino Acid PeptideD-Amino Acid Alpha-Amide PeptideRationale
Proteolytic Stability LowHighD-amino acids are not recognized by most proteases. The C-terminal amide protects against carboxypeptidases.
In Vivo Half-life ShortLongIncreased stability leads to slower clearance.
Bioavailability PoorImprovedEnhanced stability can lead to better absorption and distribution.
Immunogenicity Can be highGenerally lowerLess likely to be processed and presented by antigen-presenting cells.
Receptor Binding Native affinityCan be higher, lower, or unchangedDependent on the specific residue and its role in the peptide-receptor interaction.

IV. Analytical Methodologies

The analysis of D-amino acid alpha-amides requires techniques that can distinguish between stereoisomers.

Experimental Protocol: Chiral HPLC for the Separation of D- and L-Amino Acid Amide Enantiomers

  • Column: A chiral stationary phase (CSP) column is essential. Examples include cyclodextrin-based, macrocyclic antibiotic-based (e.g., teicoplanin), or Pirkle-type columns.

  • Mobile Phase: The mobile phase composition will depend on the specific column and analyte. A typical mobile phase for reversed-phase chiral HPLC might consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Sample Preparation: Dissolve the sample containing the D- and L-amino acid amide enantiomers in the mobile phase.

  • Injection: Inject a small volume of the sample onto the HPLC system.

  • Detection: Use a UV detector set to a wavelength where the amide bond absorbs (typically around 210-220 nm).

  • Analysis: The D- and L-enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

V. Future Perspectives

The field of D-amino acid research is rapidly expanding, and our understanding of the biological significance of D-amino acid alpha-amides is continually evolving. Future research will likely focus on:

  • Discovering novel, naturally occurring D-amino acid alpha-amides and elucidating their physiological roles.

  • Developing more efficient and scalable synthetic methods for the production of these molecules.

  • Designing novel peptide and peptidomimetic therapeutics that leverage the unique properties of D-amino acid alpha-amides for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.

  • Investigating the role of D-amino acid alpha-amides in complex biological systems , such as the gut microbiome and its interaction with the host.

The "mirror-image" world of D-amino acids and their amidated derivatives holds immense potential for both fundamental biological discovery and the development of the next generation of therapeutics.

VI. References

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing.

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. PubMed.

  • Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2025). ResearchGate.

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC.

  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). PMC.

  • Enantioselective Synthesis of ᴅ-ɑ-Amino Amides. Thieme Chemistry.

  • [Applications and synthesis of D-amino acids]. (2025). PubMed.

  • BIOLOGICAL ROLE OF D-α-AMINO ACIDS AND THEIR OCCURENCE IN FOODSTUFFS.

  • D-Amino acid - Wikipedia.

  • Enzymatic Production of D-Amino Acids. ResearchGate.

  • Practical method for the synthesis of D- or L-.alpha.-amino acids by the alkylation of (+)- or (-)-pseudoephedrine glycinamide. Journal of the American Chemical Society.

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (2018). PMC.

  • d-amino acid metabolic versatility as a common adaptive strategy in the Mariana Trench microbiome. (2025). mSystems.

  • D-Amino Acids in the Nervous and Endocrine Systems. (2016). Semantic Scholar.

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts.

  • Watching at the « D » side: D-amino acids and their significance in neurobiology. (2016). Lake Como School of Advanced Studies.

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). Books.

  • Different transcription regulation routes are exerted by l- and d-amino acid enantiomers of peptide hormones. (2014). Company of Biologists Journals.

  • Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. (2016). MDPI.

  • d‐amino acids: new functional insights. PMC.

  • The importance of amide protons in peptide drug development.

  • D-Amino Acids in the Nervous and Endocrine Systems. (2016). PMC.

  • Amides | Chemistry | Research Starters. EBSCO.

  • Analytical Chemistry and Biochemistry of D‐Amino Acids. (2025). ResearchGate.

  • Analysis of D-Amino Acids: Relevance in Human Disease. (2022). LCGC International.

  • Biosensors for D-Amino Acids: Detection Methods and Applications. (2020). PMC.

  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Benchchem.

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). MDPI.

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). PMC.

  • Peptides & Amino Acids for Beginners: Understanding the Basics. Bachem.

Sources

Methodological & Application

protocol for using D-Glutamic acid alpha-amide HCl in peptide synthesis

Application Note: Protocol for Using D-Glutamic Acid -Amide HCl in Peptide Synthesis

1

Abstract & Scope

This technical guide details the protocol for utilizing D-Glutamic acid


-amide hydrochloride

1

This guide addresses the unique challenges posed by this reagent:

  • Solubility profiles of the HCl salt in organic media.

  • Chemoselectivity required to prevent side-chain (

    
    -COOH) interference.[1]
    
  • Base-mediated racemization risks during neutralization.[1]

Pre-Synthesis Considerations

Chemical Identity & Structure

It is critical to distinguish this reagent from D-Glutamine.[1]

  • Reagent: D-Glutamic acid

    
    -amide (D-Isoglutamine).[1]
    
  • Functionality: The

    
    -carboxyl is amidated (
    
    
    ).[1] The
    
    
    -carboxyl is a free acid (
    
    
    ) unless specified as a protected ester (e.g.,
    
    
    ).[1]
  • Role: Acts as a C-terminal stopper .[1] Since the

    
    -carbon is already amidated, chain elongation can only occur at the N-terminus or the side chain.
    
The "Salt" Factor

The HCl salt form confers stability but prevents direct reaction. It must be neutralized in situ to release the nucleophilic amine.

  • Risk: Over-neutralization (excess base) can lead to racemization of the incoming activated amino acid or side-reactions on the free

    
    -carboxyl.[1]
    
  • Solution: Use a controlled stoichiometry (1.0 eq) of a non-nucleophilic base (DIPEA or NMM).

Side-Chain Management[1]
  • Scenario A: Protected Side Chain (Recommended). Using H-D-Glu(OtBu)-NH

    
    [1]·HCl . This is the "Gold Standard" allowing standard coupling conditions.
    
  • Scenario B: Free Side Chain (High Risk). Using H-D-Glu-NH

    
    [1]·HCl . Requires strict chemoselectivity to prevent O-acylation of the 
    
    
    -COOH or oligomerization.

Decision Tree & Workflow

GStartStart: H-D-Glu-NH2·HCl ReagentCheckCheck Side Chain ProtectionStart->CheckProtectedProtected (OtBu/OBzl)Check->ProtectedHas EsterFreeFree Acid (COOH)Check->FreeHas Free COOHSol_ProtDissolve in DMFProtected->Sol_ProtSol_FreeDissolve in DMF/DMSO (4:1)Free->Sol_FreeBase_ProtAdd DIPEA (1.0 eq)Sol_Prot->Base_ProtBase_FreeAdd NMM (1.0 eq)Avoid Excess BaseSol_Free->Base_FreeCouple_ProtCoupling: HATU/DIPEAStandard ProtocolBase_Prot->Couple_ProtCouple_FreeCoupling: Active Ester (OSu)OR DIC/HOBt(Avoid HATU/HBTU)Base_Free->Couple_FreeFinishPurify & Cleave Side ChainCouple_Prot->FinishCouple_Free->Finish

Caption: Workflow selection based on side-chain protection status. Note the divergence in solvent choice and coupling reagents.

Experimental Protocols

Protocol A: The "Gold Standard" (Side-Chain Protected)

Reagent: H-D-Glu(OtBu)-NH

1Application:1

Materials:

  • Reagent: H-D-Glu(OtBu)-NH

    
    [1][2]·HCl (1.0 eq)
    
  • Incoming AA: Fmoc-Xaa-OH (1.1 – 1.2 eq)[1]

  • Coupling Reagent: HATU (1.1 eq) or PyBOP (1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine)[1][3]

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: In a vial, dissolve Fmoc-Xaa-OH (1.2 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (2.2 mmol) to activate the carboxylate. Stir for 30 seconds.

  • Salt Neutralization: In a separate reaction vessel, dissolve H-D-Glu(OtBu)-NH

    
    ·HCl (1.0 mmol) in DMF (3 mL). Add exactly 1.0 equivalent  of DIPEA (1.0 mmol) to neutralize the HCl.
    
    • Note: Do not use excess base here; the activated species already contains base.[1]

  • Coupling: Transfer the activated Fmoc-Xaa solution into the D-Glu vessel.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC or TLC.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO

    
    , 5% Citric Acid (or KHSO
    
    
    ), and Brine. Dry over MgSO
    
    
    .
  • Deprotection: The C-terminal amide is permanent.[1] The side-chain OtBu is removed during the final TFA cleavage step (typically 95% TFA).

Protocol B: The "Free Acid" Route (Unprotected Side Chain)

Reagent: H-D-Glu-NH

1

Application:1Risk:

Critical Modification: Use Active Esters (OSu) or Carbodiimides (DIC) which react preferentially with amines over carboxylates in the absence of excess base.[1]

Procedure:

  • Solubilization: Dissolve H-D-Glu-NH

    
    ·HCl (1.0 mmol) in a mixture of DMF:DMSO (4:1) . The free acid/amide/salt combo is polar and may not dissolve in pure DMF.
    
  • Neutralization: Add N-Methylmorpholine (NMM) (1.0 mmol).

    • Why NMM? It is a weaker base than DIPEA and reduces the risk of activating the side-chain carboxylate or racemizing the incoming amino acid.

  • Coupling (Choose ONE):

    • Option 1 (Safest): Add Fmoc-Xaa-OSu (N-hydroxysuccinimide ester) (1.2 eq).[1] This pre-activated species reacts cleanly with the amine. Stir 4–16 hours.

    • Option 2 (Standard): Add Fmoc-Xaa-OH (1.1 eq), HOBt (1.1 eq), and DIC (Diisopropylcarbodiimide) (1.1 eq).[1]

  • Monitoring: Monitor disappearance of the amine (ninhydrin test is difficult in solution; use HPLC).

  • Workup: Since the product has a free carboxylic acid, do not wash with NaHCO

    
      (product will go into the aqueous layer).[1]
    
    • Dilute with organic solvent (e.g., n-Butanol or DCM/IPA if soluble).[1]

    • Wash with dilute acidic brine (pH 4) to remove salts.

    • Evaporate solvent.[1]

Quantitative Data & Solvent Compatibility

ParameterProtected (OtBu)Free Side Chain (COOH)
Solubility (DMF) HighLow (Requires DMSO)
Solubility (Water) LowHigh
Coupling Efficiency >95% (1-2 hrs)70-85% (4-16 hrs)
Side Reaction Risk LowModerate (O-acylation)
Preferred Base DIPEANMM
Preferred Activator HATU / PyBOPDIC / HOBt / OSu esters

Troubleshooting & Causality

Problem: Gelation during reaction
  • Cause: D-Glu-NH

    
     derivatives are prone to hydrogen bonding (amide + acid).[1]
    
  • Fix: Add LiCl (0.4M) to the reaction mixture (pseudoproline effect) or increase DMSO concentration to disrupt H-bonds.

Problem: Low Yield with Free Side Chain
  • Cause: Formation of the "Glutimide" or Pyroglutamate-like structures, or simply poor solubility of the zwitterion.

  • Fix: Ensure the HCl is fully neutralized. If using DIC, ensure HOBt is present to prevent O-acylurea rearrangement. Switch to Protocol A (Protected Side Chain) if possible.

Problem: Racemization of Incoming Amino Acid
  • Cause: Excess base (DIPEA) promotes proton abstraction from the

    
    -carbon of the activated incoming amino acid (oxazolone formation).[1]
    
  • Fix: Use Collidine or NMM instead of DIPEA. Pre-activate the incoming amino acid for only 30-60 seconds before adding to the D-Glu solution.

References

  • Albericio, F., & Tyley, A. (2014).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for coupling reagents and side-chain protection strategies).

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem Compound Summary. (2023). "D-Isoglutamine." National Center for Biotechnology Information. Link

enzymatic resolution methods involving D-Glutamic acid alpha-amide

Application Note: Enzymatic Resolution and Utilization of D-Glutamic Acid -Amide


Audience:

Part 1: Executive Summary & Strategic Rationale

The "Alpha-Amide" Distinction

In the context of Glutamic acid derivatives, nomenclature is critical.

  • 
    -Amide:  L-Glutamine (Standard amino acid).
    
  • 
    -Amide:  L/D-Isoglutamine.[1]
    

D-Isoglutamine is the specific stereoisomer required for the biological activity of Muramyl Dipeptide (MDP) , a potent immune system stimulant used in vaccine adjuvants. Chemical synthesis of D-Isoglutamine from D-Glutamic acid often requires complex protection/deprotection steps to distinguish the


Enzymatic Resolution offers a superior route by utilizing the inherent regioselectivity and stereoselectivity of amidases, bypassing the need for extensive protecting group chemistry.

Biocatalytic Strategies

We present two distinct workflows based on the desired end-product:

  • Subtractive Resolution (Target: D-Isoglutamine): Uses an L-Amino Acid Amidase (L-AAA) to hydrolyze the L-isomer of a racemic mixture, leaving the desired D-Isoglutamine intact.

  • Direct Hydrolysis (Target: D-Glutamic Acid): Uses a D-Amino Acid Amidase (D-AAA) to selectively hydrolyze the amide bond of D-Isoglutamine to yield pure D-Glutamic acid.

Part 2: Mechanism of Action & Pathway Visualization

The Stereoselective Filter

The core of this application relies on the "stereochemical gate" of the enzyme's active site.

  • L-AAA (Pseudomonas sp.): The active site accommodates the L-configuration, positioning the

    
    -amide for nucleophilic attack by a catalytic water molecule (often Zinc-activated). The D-isomer is sterically excluded.
    
  • D-AAA (Ochrobactrum anthropi): Possesses a "mirror-image" binding pocket (often involving a specific Tyrosine/Serine dyad) that strictly accepts D-configurations.

Workflow Diagram (Graphviz)

Gcluster_0Input Materialcluster_1Route A: Isolation of D-Amide (MDP Precursor)cluster_2Route B: Production of D-AcidInputDL-Isoglutamine(Racemic Mixture)Reaction_AKinetic ResolutionpH 7.5, 37°CInput->Reaction_AReaction_BStereoselective HydrolysispH 9.0, 45°CInput->Reaction_BL_EnzymeL-Amino Acid Amidase(Pseudomonas putida)L_Enzyme->Reaction_ASeparation_AIon Exchange / FiltrationReaction_A->Separation_AProduct_AD-Isoglutamine(>99% ee)Separation_A->Product_AWaste_AL-Glutamic Acid(Hydrolyzed Byproduct)Separation_A->Waste_AD_EnzymeD-Amino Acid Amidase(Ochrobactrum anthropi)D_Enzyme->Reaction_BProduct_BD-Glutamic Acid(High Purity)Reaction_B->Product_BWaste_BL-Isoglutamine(Unreacted)Reaction_B->Waste_B

Caption: Divergent enzymatic pathways for processing DL-Isoglutamine. Route A isolates the amide; Route B isolates the acid.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of D-Isoglutamine (Subtractive Resolution)

Objective: Isolate D-Isoglutamine by selectively hydrolyzing the L-isomer. Enzyme: L-Amino Acid Amidase (e.g., from Pseudomonas putida ATCC 12633 or commercial Aminoacylase I if using N-acetyl derivatives, but here we assume free amide amidase).

1. Reagents & Buffer Preparation
  • Substrate: DL-Isoglutamine (50 mM).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Cofactor: 1 mM MnCl

    
     (Many amidases are metalloenzymes requiring Mn
    
    
    or Zn
    
    
    ).
  • Enzyme Stock: L-Amidase lyophilized powder (reconstituted to 10 U/mL).

2. Reaction Setup
  • Dissolve 1.46 g of DL-Isoglutamine (MW ~146.14) in 200 mL of Phosphate Buffer.

  • Adjust pH to 7.5 using 1M NaOH or HCl. Note: Hydrolysis releases ammonia, which may raise pH; however, the simultaneous release of the carboxylic acid (L-Glu) tends to buffer this or lower it. Continuous monitoring is required.

  • Add MnCl

    
     to a final concentration of 1 mM.
    
  • Initiate reaction by adding 100 Units of L-Amidase.

  • Incubate at 37°C with orbital shaking (150 rpm).

3. Monitoring & Termination
  • Checkpoint: Monitor the reaction via HPLC (see Analytical Methods) every 2 hours.

  • Endpoint: The reaction is complete when L-Isoglutamine is undetectable (<1%) and conversion reaches exactly 50%.

  • Termination: Heat shock (80°C for 10 mins) or acidification to pH 3.0 to denature the enzyme.

4. Purification (Critical Step)

Since the product (D-Isoglutamine) is an amide and the byproduct (L-Glu) is a di-acid:

  • Ion Exchange: Pass the supernatant through a cation-exchange column (e.g., Dowex 50W) in the H+ form.

  • Elution:

    • Wash with water to remove free L-Glutamic acid (which binds less strongly due to the

      
      -COOH reducing the pI).
      
    • Elute D-Isoglutamine with a gradient of 0.5 M - 1.0 M NH

      
      OH.
      
  • Crystallization: Concentrate the amide fraction and crystallize from Ethanol/Water.

Protocol B: Production of D-Glutamic Acid (Direct Hydrolysis)

Objective: Produce D-Glutamic acid from D-Isoglutamine (or DL-mix). Enzyme: D-Amino Acid Amidase (DAA) from Ochrobactrum anthropi SV3.[2][3][4]

1. Reagents
  • Substrate: DL-Isoglutamine (or crude D-amide fraction from Protocol A).

  • Buffer: 50 mM Tris-HCl, pH 9.0 (Note the higher pH optimum for O. anthropi DAA).

  • Enzyme: Recombinant DAA (expressed in E. coli).

2. Reaction Setup
  • Dissolve substrate (100 mM) in Tris-HCl buffer (pH 9.0).

  • Add DAA enzyme (20 U/mmol substrate).

  • Incubate at 45°C . O. anthropi enzymes often exhibit higher thermal stability.

3. Process Control
  • Ammonia Management: This reaction releases stoichiometric ammonia.

  • Self-Validating Step: Use a colorimetric ammonia assay (Nessler’s reagent) to track conversion in real-time. 100% conversion of the D-isomer corresponds to 50% total ammonia release (if starting with racemate).

Part 4: Analytical Methods & Validation

High-Performance Liquid Chromatography (HPLC)

To ensure "Trustworthiness" (Part 2), you must validate enantiomeric excess (ee).[5] Standard C18 columns cannot separate these enantiomers.

Method 1: Ligand Exchange Chromatography (Standard)

  • Column: Chiralpak MA(+) or Sumichiral OA-5000.

  • Mobile Phase: 2 mM CuSO

    
     in water.
    
  • Principle: The copper ion forms a diastereomeric complex with the amino acid/amide and the chiral stationary phase.

  • Detection: UV at 254 nm.

Method 2: Crown Ether Columns

  • Column: Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10).

  • Note: Excellent for free amino acids but requires low pH, which ensures the amine is protonated (

    
    ) to bind the crown ether.
    
Data Summary Table
ParameterProtocol A (L-Amidase)Protocol B (D-Amidase)
Target Product D-Isoglutamine D-Glutamic Acid
Enzyme Source Pseudomonas putidaOchrobactrum anthropi
Optimum pH 7.5 - 8.09.0
Temperature 30 - 37°C40 - 45°C
Theoretical Yield 50% (from racemate)50% (from racemate)
Purification Logic Charge difference (Amide vs Acid)Charge difference (Acid vs Amide)
Key Application Muramyl Dipeptide SynthesisPeptidoglycan Inhibitors

Part 5: Troubleshooting & Expert Insights

  • Spontaneous Hydrolysis: Glutamine and Isoglutamine are unstable at extreme pH or high temperatures, cyclizing to Pyroglutamic acid .

    • Control: Keep reaction temperatures below 50°C. Store substrates at -20°C.

    • Validation: Check HPLC for a peak corresponding to Pyroglutamic acid (usually elutes earlier).

  • Substrate Inhibition: High concentrations (>500 mM) of amide can inhibit DAA.

    • Solution: Use a fed-batch approach, adding solid DL-Isoglutamine incrementally as the reaction proceeds.

  • Enzyme Immobilization: For industrial scale, immobilize the amidase on Eupergit C or similar epoxy-activated resins. This stabilizes the enzyme against the pH shifts caused by ammonia release.

References

  • Asano, Y., et al. (1989).[6] "A new D-stereospecific amino acid amidase from Ochrobactrum anthropi."[2][3][4][6] Biochemical and Biophysical Research Communications.

  • Okazaki, S., et al. (2007). "Crystal structure and functional characterization of a D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3." Acta Crystallographica Section D.

  • Komeda, H., & Asano, Y. (2000).[6] "Gene cloning and biochemical characterization of D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3." European Journal of Biochemistry.

  • Guinand, M., et al. (1984). "Enzymatic preparation of an immunostimulant... N-acetylmuramyl-L-alanyl-D-isoglutamine."[1] European Journal of Biochemistry.

  • BenchChem. "Technical Guide to the Racemic Mixture of DL-Glutamine." (General reference for physicochemical properties).

Navigating the Synthesis of D-Glutamic Acid α-Amide HCl: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Glutamic acid and its derivatives are fundamental components in the landscape of pharmaceutical research and development. The α-amide of D-glutamic acid, in particular, serves as a crucial building block for a variety of bioactive peptides and small molecule therapeutics. Its trifunctional nature, possessing an α-amino group, a γ-carboxylic acid, and an α-amide, necessitates a carefully orchestrated protecting group strategy to achieve regioselective modifications and successful synthesis of the target molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting groups for D-glutamic acid α-amide hydrochloride. We will delve into the rationale behind experimental choices, provide detailed protocols, and explore orthogonal strategies that are paramount for complex synthetic routes.

The Strategic Imperative of Orthogonal Protection

The synthesis of complex molecules derived from D-glutamic acid α-amide hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential chemical transformations at specific functional groups.[1] The choice of protecting groups for the α-amino and γ-carboxyl functions must be carefully considered to ensure compatibility with reaction conditions and the stability of the α-amide.

A typical orthogonal protection scheme for D-glutamic acid derivatives involves an acid-labile group for the side chain and a base-labile group for the α-amino terminus, or vice versa. This approach is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][2]

Protecting the α-Amino Group: A Comparative Analysis

The α-amino group is the primary site for peptide bond formation. Its temporary protection is essential to prevent undesired side reactions.[1] The most common N-terminal protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Fmoc Group: The Workhorse of Modern SPPS

The Fmoc group is favored in many synthetic strategies due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[2]

  • Mechanism of Deprotection: The Fmoc group is removed via a β-elimination mechanism, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate bond and liberation of the free amine.[2]

The Boc Group: A Classic and Robust Choice

The Boc group is a widely used, acid-labile protecting group for amines.[3] Its stability under a broad range of nucleophilic and basic conditions makes it a valuable orthogonal partner to base-labile or hydrogenolysis-cleavable groups.[3]

  • Mechanism of Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3]

The Cbz (Z) Group: A Versatile Alternative

The benzyloxycarbonyl (Cbz or Z) group is another important amine protecting group, removable by catalytic hydrogenolysis or strong acids.[4] This provides an additional layer of orthogonality.

  • Deprotection Strategies:

    • Catalytic Hydrogenolysis: This is a mild and clean method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[5][6]

    • Acid-Catalyzed Cleavage: Strong acids like HBr in acetic acid can also be used, although this method is harsher and may not be suitable for all substrates.[4] Recently, milder acid-based methods have been developed.[7][8]

Protecting GroupCleavage ConditionsOrthogonality
Fmoc 20% Piperidine in DMF[9]Orthogonal to acid-labile groups (e.g., Boc, OtBu) and hydrogenolysis-labile groups (e.g., Cbz, Bzl).
Boc TFA/DCM (1:1)[3]Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz, Bzl).
Cbz (Z) H₂/Pd/C or strong acid (e.g., HBr/AcOH)[4][5]Orthogonal to acid-labile (mild conditions) and base-labile groups.

Table 1: Comparison of Common α-Amino Protecting Groups.

Protecting the γ-Carboxylic Acid: Preventing Unwanted Side Reactions

The side-chain carboxyl group of glutamic acid must be protected to prevent it from participating in undesired reactions, such as amide bond formation during peptide coupling.[10]

The tert-Butyl (OtBu) Ester: The Gold Standard in Fmoc Chemistry

The tert-butyl ester is the most widely used protecting group for the glutamic acid side chain in Fmoc-based SPPS.[10]

  • Key Properties:

    • Stability: The OtBu group is exceptionally stable under the basic conditions used for Fmoc deprotection (piperidine).[10]

    • Acid Lability: It is readily cleaved under strongly acidic conditions, typically with TFA, which is often used for the final deprotection and cleavage from the solid support.[10]

The Benzyl (Bzl) Ester: A Tool for Fragment Synthesis

The benzyl ester offers orthogonality to both base-labile Fmoc groups and some acid-labile protecting groups, making it suitable for the synthesis of protected peptide fragments.[11]

  • Deprotection: The Bzl group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which does not affect most other common protecting groups.[6][12] However, it's important to note that some partial cleavage can occur during repeated piperidine treatments for Fmoc removal.[11]

The Allyl (OAll) Ester: For Advanced Orthogonal Strategies

The allyl ester provides an additional level of orthogonality, as it is stable to both acidic and basic conditions commonly used in peptide synthesis.[1]

  • Deprotection: The OAll group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[13][14] This allows for on-resin side-chain modifications.[13]

Protecting GroupCleavage ConditionsOrthogonality
tert-Butyl (OtBu) Strong Acid (e.g., TFA)[10]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bzl, Cbz) groups.
Benzyl (Bzl) Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6]Orthogonal to base-labile (Fmoc) and acid-labile (Boc, OtBu) groups.
Allyl (OAll) Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[13]Orthogonal to both acid- and base-labile groups.

Table 2: Comparison of Common γ-Carboxyl Protecting Groups.

The α-Amide: An Often-Overlooked Functional Group

The primary α-amide of D-glutamic acid α-amide HCl is generally stable under many of the conditions used for peptide synthesis. However, under certain circumstances, particularly with adjacent reactive side chains or harsh reaction conditions, protection of the amide nitrogen may be necessary. The trityl (Trt) group is a common choice for protecting the side-chain amides of asparagine and glutamine and could be adapted for this purpose.[1] The Trt group is acid-labile.[1]

Experimental Protocols

Protocol 1: Fmoc Protection of the α-Amino Group

This protocol describes the N-terminal protection of D-glutamic acid α-amide HCl with Fmoc-OSu.

Materials:

  • D-Glutamic acid α-amide HCl

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve D-Glutamic acid α-amide HCl (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-D-Glutamic acid α-amide.

Protocol 2: tert-Butyl (OtBu) Protection of the γ-Carboxylic Acid

This protocol details the esterification of the γ-carboxyl group of N-protected D-glutamic acid α-amide.

Materials:

  • N-protected D-Glutamic acid α-amide (e.g., Fmoc-D-Glu-α-amide)

  • Isobutylene

  • Dichloromethane (DCM)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend the N-protected D-Glutamic acid α-amide in dichloromethane in a pressure-resistant vessel.

  • Cool the suspension to -78 °C.

  • Carefully condense isobutylene (a significant excess) into the vessel.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and allow it to warm to room temperature, stirring for 48-72 hours.

  • Cool the vessel back to -78 °C before carefully venting.

  • Allow the excess isobutylene to evaporate.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Orthogonal Deprotection Workflow

This section outlines the selective deprotection of Fmoc and OtBu groups.

A. Fmoc Deprotection

  • Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[9]

  • Filter and repeat the treatment for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF, followed by DCM, to remove the piperidine and the dibenzofulvene-piperidine adduct.[2][9]

B. OtBu Deprotection (and Cleavage from Resin)

  • Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[10][15]

  • Incubate the mixture at room temperature for 2-4 hours.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the deprotected peptide by adding the filtrate to cold diethyl ether.[11]

  • Centrifuge or filter to collect the crude peptide.

Visualization of Orthogonal Strategy

G cluster_0 Protected D-Glutamic Acid α-Amide cluster_1 Deprotection Pathways cluster_2 Intermediates cluster_3 Final Product start Fmoc-D-Glu(OtBu)-α-amide deprotect_N α-Amine Deprotection start->deprotect_N 20% Piperidine/DMF deprotect_C γ-Carboxyl Deprotection start->deprotect_C TFA Cocktail intermediate_N H-D-Glu(OtBu)-α-amide deprotect_N->intermediate_N intermediate_C Fmoc-D-Glu-α-amide deprotect_C->intermediate_C final H-D-Glu-α-amide intermediate_N->final TFA Cocktail intermediate_C->final 20% Piperidine/DMF

Sources

Strategic Derivatization of D-Glutamic Acid α-Amide: Reaction Conditions and Protocols for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

D-Glutamic acid α-amide, a key chiral building block and metabolite, presents unique analytical challenges due to its polar nature and the presence of multiple reactive functional groups. Effective analysis, whether for quantification, purity assessment, or metabolic studies, necessitates chemical derivatization to enhance its chromatographic behavior and detectability. This comprehensive guide provides an in-depth exploration of reaction conditions for derivatizing D-Glutamic acid α-amide, tailored for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind protocol choices. This document offers detailed, field-proven protocols for both chiral analysis via High-Performance Liquid Chromatography (HPLC) and volatility enhancement for Gas Chromatography-Mass Spectrometry (GC-MS), complete with troubleshooting insights and visual guides to empower researchers in achieving robust and reproducible results.

The Analytical Imperative for Derivatization

D-Glutamic acid α-amide possesses a primary amine, a primary amide, and a carboxylic acid. These functional groups impart high polarity, making the molecule non-volatile and prone to poor peak shape in gas chromatography.[1] In liquid chromatography, it lacks a strong chromophore or fluorophore, resulting in poor detection sensitivity with common UV-Vis or fluorescence detectors.[2][3]

Derivatization addresses these challenges by chemically modifying the analyte to:

  • Increase Volatility: For GC analysis, polar functional groups are masked with nonpolar moieties, making the molecule volatile enough to travel through the GC column.

  • Enhance Detector Response: A chromophore or fluorophore is attached to the molecule, dramatically increasing its response for UV-Vis or fluorescence detection in HPLC.[2][3]

  • Enable Chiral Separation: For resolving enantiomers (D- and L- forms), a chiral derivatizing agent is used to convert the enantiomers into diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[4][5]

Strategic Selection of a Derivatization Pathway

The choice of derivatization strategy is dictated by the analytical objective and the available instrumentation. The following decision-making framework, illustrated in the diagram below, guides the selection process.

G start Analytical Goal for D-Glutamic Acid α-Amide instrument Available Instrumentation? start->instrument gcms GC or GC-MS instrument->gcms GC-based hplc HPLC (UV, FLD, MS) instrument->hplc LC-based objective Primary Objective? chiral_hplc Chiral Separation & Quantification objective->chiral_hplc Enantiomeric Purity achiral_hplc Achiral Quantification (Sensitivity Enhancement) objective->achiral_hplc Quantification achiral_gc Achiral Quantification (Volatility Enhancement) gcms->achiral_gc hplc->objective silylation Protocol 1: Silylation (e.g., MTBSTFA) achiral_gc->silylation marfey Protocol 2: Chiral Derivatization (e.g., Marfey's Reagent) chiral_hplc->marfey fmoc Protocol 3 (Overview): Fluorescent Labeling (e.g., FMOC-Cl) achiral_hplc->fmoc G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product D-Glutamic acid α-amide reaction + MTBSTFA MTBSTFA (Silylating Agent) product Volatile TBDMS-Derivative (GC-MS Compatible) reaction->product Silylation condition1 Acetonitrile (Solvent) condition2 Heat (e.g., 100°C) G cluster_reactants Reactants cluster_conditions Conditions cluster_product Products D/L-Glu-NH2 D/L-Glutamic acid α-amide (Enantiomeric Mixture) reaction + Marfey Marfey's Reagent (L-FDAA) product L-D and L-L Diastereomers (Separable by RP-HPLC) reaction->product Nucleophilic Aromatic Substitution condition1 Bicarbonate Buffer (pH ~9) condition2 Heat (e.g., 40-60°C)

Figure 3. Chiral derivatization workflow using Marfey's Reagent.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of D-Glutamic acid α-amide (and its L-enantiomer, if creating a racemic standard) at approximately 1 mg/mL in water or a suitable buffer.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of the amino acid amide solution.

    • 100 µL of 1 M sodium bicarbonate solution.

  • Reagent Addition: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone. Add 200 µL of this solution to the microcentrifuge tube. Insight: Marfey's reagent is not stable in aqueous solutions and should be prepared fresh in an organic solvent like acetone.

  • Reaction Incubation: Vortex the mixture and incubate at 40°C for 90 minutes in a water bath or heating block.

  • Quenching the Reaction: After incubation, cool the tube to room temperature. Add 50 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further derivatization. Causality: Acidification ensures the analyte is in a single protonation state for consistent chromatography and stops the reaction by protonating any remaining unreacted amines.

  • Sample Preparation for HPLC: Evaporate the acetone, if necessary, under a gentle stream of nitrogen. Dilute the sample with the mobile phase to a suitable concentration and filter through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol III Overview: Fluorescent Labeling with FMOC-Cl

For sensitive quantification without chiral separation, fluorescent labeling agents are ideal. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used pre-column derivatization reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives.

[3][6][7]The reaction is rapid and produces stable products. H[3][8]owever, a key consideration is that excess FMOC-Cl can hydrolyze to FMOC-OH, which is also fluorescent and can interfere with the analysis if not chromatographically resolved from the analyte peaks.

[3]#### Data Summary: FMOC-Cl Derivatization Conditions

ParameterConditionRationale / Reference
Reagent 9-Fluorenylmethyl chloroformate (FMOC-Cl)Attaches a highly fluorescent/UV active tag.
Solvent Borate Buffer / AcetonitrileReaction is performed in a buffered aqueous/organic mix.
pH 9 - 11.4Basic pH deprotonates the amine for nucleophilic attack.
Time 5 - 40 minutesReaction is generally rapid at room temperature.

Conclusion

The successful derivatization of D-Glutamic acid α-amide hinges on a clear understanding of the analytical goal and the underlying chemistry of the chosen method. For GC-MS analysis, silylation with reagents like MTBSTFA provides the necessary volatility and thermal stability. For enantiomeric purity, chiral derivatizing agents such as Marfey's reagent are indispensable, converting enantiomers into separable diastereomers for HPLC analysis. By following these detailed protocols and understanding the causality behind each step, researchers can develop robust, reliable, and reproducible analytical methods for D-Glutamic acid α-amide, accelerating their research and development efforts.

References

  • Rohadi, T., & Aulifa, D. L. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AGROINTEK, 16(2), 481-490.
  • Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 779.
  • Al-Saeed, F. A., et al. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry, 18(9), 106993.
  • Jo, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-10.
  • Pivari, F., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-532.
  • Bhushan, R., & Kumar, V. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.
  • ResearchGate. (n.d.). Reaction of AAs with OPA and the thiol. Retrieved from [Link]

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(47), 14138-14145.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180.
  • Google Patents. (1956). US2768966A - Glutamic acid derivatives and process of producing same.
  • University of Colorado Boulder. (n.d.). GC Derivatization. Retrieved from [Link]

  • Mádravas, D., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4278.
  • ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Retrieved from [Link]

  • Paseshnichenko, V. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Szókán, G., et al. (1989). Application of Marfey's reagent in racemization studies of amino acids and peptides.
  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Zhao, M., & Bada, J. L. (1995). Determination of alpha-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 23(18), 10731.
  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Journal of the American Chemical Society, 119(21), 4977-4985.
  • Gaugler, R., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Google Patents. (2014). CN103641728B - Method for preparing D-glutamic acid.
  • Paseshnichenko, V. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Zhou, W., et al. (2011). Liquid-Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC-Cl and Its Application to Different Origin Radix isatidis.
  • Zeni, F., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 25(14), 3163.
  • Prasad, K. R., & Koteshwar, K. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 66(14), 2639-2644.
  • Melucci, D., et al. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.
  • Eslami, S., et al. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Glutamic Acid α-Amide HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Glutamic acid α-amide HCl coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically-grounded solutions to common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses prevalent problems encountered during the coupling of D-Glutamic acid α-amide HCl, offering explanations for their root causes and actionable protocols to improve reaction outcomes.

Problem 1: Low Yield of the Desired Coupled Product

Low product yield is a frequent and frustrating issue. The underlying causes can range from incomplete activation of the carboxylic acid to side reactions that consume starting materials.

Q: My coupling reaction with D-Glutamic acid α-amide HCl is resulting in a low yield. What are the likely causes and how can I improve it?

A: A low yield in this context often points to several potential issues. Let's break them down systematically.

  • Inadequate Carboxylic Acid Activation: The first critical step in any amide coupling is the activation of the carboxylic acid moiety.[1][2][3] If this activation is inefficient, the subsequent nucleophilic attack by the amine will be slow and incomplete. The choice of coupling reagent is paramount here.[2]

    • Recommendation: Switch to a more robust coupling reagent. While standard carbodiimides like DCC or DIC can be effective, they often require additives to suppress side reactions and improve efficiency.[1][4][5] Consider using uronium/aminium-based reagents such as HATU, HBTU, or COMU, which are known for their high coupling efficiency, especially with challenging substrates.[1][6]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH play a crucial role in the reaction kinetics and equilibrium.

    • Solvent Choice: The solvent must be able to dissolve all reactants and should not interfere with the reaction. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.[7]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions and racemization.[8] It is generally recommended to perform carbodiimide-mediated couplings at lower temperatures.[1]

    • pH Management: The pH of the reaction mixture is critical. The amine nucleophile must be in its free base form to be reactive. Since you are starting with an HCl salt, an appropriate base must be added to neutralize the acid and deprotonate the amine. However, excessive basicity can lead to racemization.[9] The choice of base is important; sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred to minimize racemization.[8][9]

  • Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming your starting materials and reducing the yield.

    • N-acylurea Formation: This is a common side reaction with carbodiimide reagents, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea.[1] Using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can mitigate this issue by trapping the activated intermediate as a more reactive ester.[1]

    • Glutarimide Formation: Similar to the well-known aspartimide formation, glutamic acid derivatives can undergo intramolecular cyclization to form a six-membered glutarimide ring, especially when followed by a sterically unhindered amino acid like glycine.[10] This can lead to a mixture of isomers and racemized products.[10]

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents coupling_reagent Optimize Coupling Reagent & Additive check_reagents->coupling_reagent Reagents OK reaction_conditions Adjust Reaction Conditions (Solvent, Temperature, Base) coupling_reagent->reaction_conditions Still Low sol_reagent Use HATU/Oxyma Add HOBt/Oxyma coupling_reagent->sol_reagent side_reactions Investigate Side Reactions (N-acylurea, Glutarimide) reaction_conditions->side_reactions Still Low sol_conditions Use Anhydrous DMF Run at 0°C to RT Use DIPEA/Collidine reaction_conditions->sol_conditions purification Review Purification Method success Improved Yield purification->success Optimized side_reactions->purification Still Low sol_side_reactions Pre-activate acid Use less hindered base side_reactions->sol_side_reactions

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Problem 2: Presence of Impurities and Difficult Purification

The presence of multiple, hard-to-separate peaks in your analytical chromatogram (e.g., HPLC) is a strong indicator of side reactions.

Q: My HPLC analysis shows multiple peaks with the same mass as my target product, making purification very difficult. What is causing this?

A: This is a classic sign of the formation of isomers, most commonly due to racemization or glutarimide formation.[10]

  • Racemization: The activation of the carboxylic acid can lead to the abstraction of the alpha-proton, resulting in racemization.[9][11] This is particularly problematic with carbodiimide reagents used without additives.[8] The resulting diastereomers can be very difficult to separate chromatographically.

    • Mechanism of Racemization: Racemization often proceeds through the formation of an oxazolone intermediate from the activated amino acid.[8][9]

    • Mitigation Strategies:

      • Use of Additives: Additives like HOBt, HOAt, and OxymaPure react with the activated amino acid to form an active ester that is less prone to racemization.[1][8][9] HOAt and Oxyma-based additives are often more effective than HOBt at suppressing racemization.[9]

      • Choice of Base: The type and amount of base used are critical.[8] Strong, non-sterically hindered bases can increase the rate of racemization. It is advisable to use weaker or more sterically hindered bases like 2,4,6-collidine.[8][9]

      • Temperature and Activation Time: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can reduce the opportunity for oxazolone formation.[8]

  • Glutarimide Formation: As mentioned earlier, intramolecular cyclization can occur, leading to a glutarimide intermediate. This intermediate can then be attacked by nucleophiles (like the amine or water) at either the α- or γ-carbonyl, leading to a mixture of the desired α-peptide and the isomeric γ-peptide.[10] This process can also lead to racemization at the α-carbon.[10]

    • Sequences Prone to Glutarimide Formation: This side reaction is particularly prevalent in sequences where glutamic acid is followed by a small, unhindered amino acid such as glycine.[10]

    • Prevention:

      • Modified Deprotection Conditions (in SPPS): If you are performing solid-phase peptide synthesis (SPPS), adding HOBt to the piperidine solution used for Fmoc deprotection can reduce imide formation.[11]

      • Use of Protecting Groups: Employing sterically bulky side-chain protecting groups on the glutamic acid can hinder the cyclization reaction.[10]

Racemization_Mechanism cluster_pathway Racemization Pathway Activated_Acid Activated D-Glu Derivative Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone - H+ Oxazolone->Activated_Acid + H+ Racemized_Product Racemized Product (D/L Mixture) Oxazolone->Racemized_Product Nucleophilic Attack

Sources

handling moisture sensitivity of H-D-Glu-NH2.HCl in the lab

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Handling Moisture Sensitivity

Welcome to the technical support guide for H-D-Glu-NH2.HCl (D-Glutamine hydrochloride). As Senior Application Scientists, we understand that handling sensitive reagents is critical to experimental success. This guide is designed to provide you with field-proven insights and robust protocols to manage the hygroscopic nature of H-D-Glu-NH2.HCl, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)
Q1: What is H-D-Glu-NH2.HCl and why is it moisture-sensitive?

H-D-Glu-NH2.HCl is the hydrochloride salt of D-glutamine. Like many amine hydrochloride salts and peptides, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property stems from the strong affinity of the salt and the polar peptide structure for water molecules. Failure to control moisture exposure can lead to a range of experimental problems.

Q2: What are the visible signs of moisture absorption?

If H-D-Glu-NH2.HCl has absorbed significant moisture, you may observe the following:

  • Change in physical appearance: The fine, crystalline powder may become clumpy, sticky, or even appear as a thick, gum-like substance.[3]

  • Difficulty in handling: The material will be difficult to transfer and may stick to spatulas or weighing vessels.

  • Inaccurate weight measurements: When placed on an analytical balance, the weight reading will continuously drift upwards as the compound absorbs atmospheric moisture.[4]

Q3: What are the consequences of using moisture-contaminated H-D-Glu-NH2.HCl in my experiments?

Using H-D-Glu-NH2.HCl that has been compromised by moisture can severely impact your results:

  • Inaccurate Concentration: The absorbed water adds to the weight of the compound, leading to an overestimation of the actual amount of peptide. This results in preparing solutions with lower-than-intended concentrations, affecting stoichiometry in reactions like peptide synthesis.[2]

  • Degradation and Impurities: Moisture can promote hydrolysis of the amide bond or affect protecting groups, leading to chemical degradation and the formation of impurities over time.[5][6] In peptide synthesis, this can result in lower yields and difficult purification.[7]

  • Reduced Shelf-Life: Improper storage and repeated exposure to humid air will shorten the effective lifespan of the reagent.[8][9]

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments.

Symptom / Observation Probable Cause Recommended Solution & Explanation
Balance reading continuously increases during weighing. The compound is actively absorbing moisture from the air.[4]This is a classic sign of a hygroscopic substance. Immediately transfer the compound to a sealed container. Use the "Weighing by Difference" protocol (see below) or weigh the sample in a controlled environment like a glove box.[3][10]
The powder has become a single, hard clump or a sticky solid. Prolonged or significant exposure to humidity. The compound has deliquesced.The reagent is likely compromised. For non-critical applications, you may attempt to dry it under high vacuum, but this may not remove all bound water. For sensitive applications (e.g., peptide synthesis, quantitative assays), it is strongly recommended to use a fresh, unopened vial to ensure data integrity.
Experimental results (e.g., reaction yield, bioassay potency) are inconsistent. Inaccurate quantification due to moisture absorption leading to incorrect starting concentrations.[2]Implement stringent moisture control procedures for all future experiments. Use a fresh vial of the reagent and follow the recommended storage and handling protocols outlined in this guide. Consider preparing and aliquoting a stock solution from a freshly opened vial to ensure consistency across multiple experiments.
Vial is cold to the touch and moisture forms on the outside after removing from the freezer. Condensation from atmospheric humidity due to a temperature differential.[4]Crucial: Always allow the sealed vial to equilibrate to room temperature for at least 30-60 minutes before opening.[10] This prevents atmospheric water from condensing directly onto the cold powder upon opening.
Core Protocols and Methodologies
Decision Workflow for Handling H-D-Glu-NH2.HCl

Before you begin, use this workflow to determine the appropriate handling environment for your specific experimental needs.

G start Start: Need to use H-D-Glu-NH2.HCl q1 Is the experiment highly sensitive to stoichiometry or water content? (e.g., SPPS, quantitative standard prep) start->q1 q2 Is a glove box available? q1->q2 Yes q3 Is a desiccator available? q1->q3 No proc1 Use Glove Box Protocol (Gold Standard) q2->proc1 Yes proc2 Use Desiccator Protocol (Good Practice) q2->proc2 No q3->proc2 Yes proc3 Use Standard Bench Protocol (Quick Weighing) (Minimum Requirement) q3->proc3 No end Proceed with Experiment proc1->end proc2->end proc3->end

Caption: Decision workflow for selecting the appropriate handling environment.

Protocol 1: Storage and Equilibration
  • Upon Receipt: Inspect the vial to ensure the seal is intact. Place the vial in a desiccator for storage.[11][12] For long-term storage, follow the manufacturer's temperature recommendations (e.g., 2-8°C), but always store within a sealed secondary container containing a desiccant.[13][14]

  • Equilibration: Before use, remove the sealed vial from its storage environment (refrigerator/desiccator) and place it on the lab bench.

  • Wait: Allow the container to warm to ambient laboratory temperature for at least 30-60 minutes before opening.[4][10] This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Minimize Exposure: Once the experiment is complete, securely reseal the vial, purge with an inert gas like argon or nitrogen if available, and immediately return it to the desiccator.

Protocol 2: Weighing by Difference (Recommended Method)

This method minimizes the exposure of the hygroscopic powder to the atmosphere and is the most reliable technique for accurate quantification outside of a glove box.

G cluster_prep Preparation cluster_weigh Weighing Process cluster_calc Calculation A 1. Equilibrate sealed vial of H-D-Glu-NH2.HCl to room temperature B 2. Place sealed vial on analytical balance and tare A->B C 3. Record the initial mass (M1) of the sealed vial B->C D 4. Quickly remove vial, transfer an estimated amount of powder to your reaction flask C->D E 5. Immediately and tightly reseal the original vial D->E F 6. Place the resealed vial back on the balance E->F G 7. Record the final mass (M2) F->G H Mass Transferred = M1 - M2 G->H

Caption: Step-by-step workflow for the "Weighing by Difference" method.

Detailed Steps:

  • Follow the Storage and Equilibration protocol above.

  • Place the completely sealed vial of H-D-Glu-NH2.HCl onto the analytical balance pan.

  • Record the initial mass (M1).

  • In a swift and efficient manner, remove the vial from the balance, open it, and transfer the approximate amount of powder needed into your receiving vessel (e.g., a reaction flask).

  • Do not attempt to weigh the powder on weighing paper, as this maximizes surface area and exposure time.[4]

  • Immediately and securely reseal the original vial.

  • Place the resealed vial back onto the balance.

  • Record the final mass (M2).

  • The exact mass of the powder transferred is the difference: Mass = M1 - M2 .

Protocol 3: Handling in a Controlled Atmosphere (Glove Box)

For the most sensitive applications, a glove box provides the highest level of protection.[15]

  • Environment: Ensure the glove box atmosphere is inert (e.g., nitrogen or argon) and the humidity level is low (typically <1% RH).

  • Transfer: Introduce the sealed vial of H-D-Glu-NH2.HCl, along with all necessary labware (spatulas, vials, flasks), into the glove box via the antechamber.

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere before opening the reagent vial.

  • Weighing: Using a balance located inside the glove box, you can weigh the compound directly into your vessel without the risk of moisture absorption.

  • Storage: Store the reagent vial inside the glove box to eliminate the need for repeated equilibration.[15]

References
  • GenFollower. (2026, January 30).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • (2025, December 5).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Glassment. (2026, February 6).
  • SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • Wikipedia.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2021, April 30). Can contaminated dmf cause low yields in peptide synthesis?.
  • MSE Supplies. (2024, September 17).
  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
  • mulksgrp. (2025, February 10).
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • BLD Pharm. 1195209-18-7|H-GLu-nh2 HCl.
  • (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research.
  • Formation Mechanisms and Mitigation Str
  • NIH PubChem. H-Glu-NH2 hcl | C5H11ClN2O3 | CID 56777324.
  • ChemicalBook. H-GLU(OTBU)-NH2 HCL CAS#: 108607-02-9.
  • ECHEMI. H-GLU(OTBU)
  • MilliporeSigma. H-glu(otbu)(otbu) hcl | Sigma-Aldrich.
  • PMC. Greening the synthesis of peptide therapeutics: an industrial perspective.
  • MilliporeSigma. H-Glu(OtBu)-NH2.HCl.
  • PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • ResearchGate. (2025, August 10). Stability of glucosamine dosage forms.
  • Benchchem. H-Gamma-Glu-Gln-OH stability in aqueous solution.
  • Eruditio. (2025, August 7).
  • Asian Journal of Pharmaceutics. (2007, April 15).
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • EMA. (2023, July 13).
  • Carl ROTH.
  • MDPI. (2021, December 27).
  • (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • American Pharmaceutical Review. (2024, February 27).

Sources

Validation & Comparative

Comparative MS Profiling: D-Isoglutamine HCl vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for analytical scientists and drug development professionals. It synthesizes structural chemistry with practical mass spectrometry workflows to solve the specific challenge of differentiating D-Isoglutamine from its isobaric counterparts.

Content Type: Technical Comparison Guide Subject: D-Isoglutamine HCl (CAS: 19522-40-8 / 617-48-1 for HCl) Focus: Fragmentation mechanics, differentiation from L-Glutamine, and artifact management.

Executive Summary: The "Isomer Trap" in Peptidomimetics

D-Isoglutamine (D-isoGln) is a critical synthetic building block, most notably as the immunogenic determinant in Muramyl Dipeptide (MDP) analogs and adjuvants. However, it presents a significant analytical challenge: it is a constitutional isomer of the ubiquitous amino acid Glutamine (Gln).

Both molecules share the formula


 and a monoisotopic mass of 146.069 Da . In standard LC-MS workflows, they co-elute on reverse-phase columns and produce identical protonated precursors (

).

This guide details the specific fragmentation pathways that distinguish D-isoGln from Gln, providing a self-validating HILIC-MS/MS protocol to ensure the integrity of synthetic peptide formulations.

Structural Divergence & Fragmentation Logic

To interpret the mass spectrum, one must understand the structural "switch" between the two molecules. The position of the amide group dictates the preferred neutral loss channel.

  • Glutamine (Gln): The amide is on the side chain (

    
    -position). The side chain is labile and readily loses ammonia (
    
    
    
    ).
  • Isoglutamine (isoGln): The amide is on the backbone (

    
    -position). The side chain is a free carboxylic acid, which energetically favors the loss of water (
    
    
    
    ) over the loss of the backbone amide.
Visualizing the Isomers

The following diagram illustrates the structural difference and the resulting primary fragmentation channels.

IsomerStructure cluster_0 Glutamine (Gln) cluster_1 D-Isoglutamine (isoGln) Gln L-Glutamine Side Chain: -CH2-CH2-CONH2 [M+H]+ = 147 Gln_Frag Pyroglutamic Acid Cation [M+H-NH3]+ = 130 (Dominant Pathway) Gln->Gln_Frag - NH3 (17 Da) IsoGln D-Isoglutamine Side Chain: -CH2-CH2-COOH [M+H]+ = 147 IsoGln_Frag Cyclic Imide/Lactam [M+H-H2O]+ = 129 (Diagnostic Pathway) IsoGln->IsoGln_Frag - H2O (18 Da)

Figure 1: Structural divergence leading to distinct primary neutral losses. Gln favors ammonia loss (Red), while isoGln favors water loss (Green).

Deep Dive: Fragmentation Pathways

The differentiation relies on the competition between losing the side-chain functionality vs. the backbone functionality.

A. Glutamine (The Standard)[1][2]
  • Precursor: m/z 147

  • Primary Transition (147

    
     130):  The 
    
    
    
    -amide nitrogen attacks the
    
    
    -carbonyl carbon (or simply leaves), ejecting
    
    
    (17 Da). This forms the pyroglutamic acid cation (m/z 130).
  • Secondary Transition (130

    
     84):  The pyroglutamate ion loses 
    
    
    
    (formic acid equivalent, 46 Da) to form the pyrrolidone ring fragment (m/z 84).
B. D-Isoglutamine (The Target)
  • Precursor: m/z 147

  • Primary Transition (147

    
     129):  The side chain contains a free carboxylic acid (
    
    
    
    ). In positive mode, free acid side chains (similar to Glutamic Acid) typically lose water (
    
    
    , 18 Da) via intramolecular cyclization involving the backbone amine or amide. This results in a dominant peak at m/z 129 .
  • Secondary Transition (147

    
     101):  Subsequent loss of 
    
    
    
    (28 Da) from the 129 fragment often yields m/z 101.
  • Absence of 130: While isoGln can lose

    
     from the 
    
    
    
    -primary amide, this pathway is energetically less favorable than the water loss from the side chain acid. Consequently, the 130 peak is significantly weaker or absent compared to Gln.
Fragmentation Mechanism Diagram[2][3]

FragMechanism cluster_gln Glutamine Pathway cluster_iso Isoglutamine Pathway Parent Precursor Ion [M+H]+ m/z 147 pGlu Pyroglutamate Ion m/z 130 Parent->pGlu - NH3 (17 Da) (Favored by Gln) Dehydrated Dehydrated Cation m/z 129 Parent->Dehydrated - H2O (18 Da) (Favored by isoGln) Pyr Pyrrolidone Ion m/z 84 pGlu->Pyr - H2O + CO (46 Da) Decarbonylated Fragment m/z 101 Dehydrated->Decarbonylated - CO (28 Da)

Figure 2: Mechanistic bifurcation. The mass shift of 1 Da (130 vs. 129) is the critical differentiator.

Experimental Protocol: Self-Validating Workflow

To reliably distinguish these isomers, you cannot rely on MS resolution alone if using low-res instruments (quadrupoles). You must couple chromatographic separation with specific MRM transitions.

Method: HILIC-MS/MS

Reverse-phase (C18) is often insufficient for retaining these highly polar, small molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Rationale: High organic start ensures retention. Ammonium formate provides protons for ionization without suppressing signal.

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV (Avoid too high voltage to prevent in-source fragmentation).

  • Source Temp: 350°C.

  • Desolvation Gas: 600 L/hr.

The "Artifact" Warning (Critical Quality Control)

Issue: Glutamine is unstable in the ion source. Under high heat or voltage, Gln cyclizes in-source to Pyroglutamic acid (pGlu, m/z 130). Impact: If you monitor only m/z 130, you may think you are detecting Gln, but you are actually detecting the artifact. Solution: Always monitor the "Survivor" transition (147


 84) and ensure chromatographic separation between Gln and pGlu.
MRM Transition Table

Use this table to program your Triple Quadrupole (QqQ).

AnalytePrecursor (m/z)Product (m/z)Loss (Da)Collision Energy (eV)Purpose
D-Isoglutamine 147.1 129.1 18 (H2O) 15 - 20 Quantifier (Specific)
D-Isoglutamine147.1101.14625 - 30Qualifier
L-Glutamine147.1130.117 (NH3)15 - 20Quantifier (Gln specific)
L-Glutamine147.184.16325 - 30Qualifier
Pyroglutamic Acid130.184.14620Artifact Check

Comparative Performance Summary

FeatureD-Isoglutamine HClL-Glutamine (Alternative)
Primary Fragment m/z 129 (Loss of Water)m/z 130 (Loss of Ammonia)
Mechanism Side-chain carboxyl dehydrationSide-chain amide deamination
HILIC Retention Slightly stronger (due to free acid)Slightly weaker
Stability Stable as HCl saltProne to cyclization (pGlu)
Biological Role Bacterial cell wall / Adjuvant (MDP)Protein synthesis / Nitrogen transport

References

  • NIST Chemistry WebBook. Isoglutamine Mass Spectrum and Properties. National Institute of Standards and Technology. Link

  • Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.[1][2] Analytical Chemistry.[3][1][4][5] Link

  • Human Metabolome Database (HMDB). Metabocard for L-Isoglutamine (HMDB0000656). (Note: Fragmentation patterns are symmetric for enantiomers D/L in achiral MS). Link

  • Eckstein, J. A., et al. (2008). Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS.[1] Journal of Neuroscience Methods.[1] Link

  • Leis, H. J., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers. Journal of Mass Spectrometry.[3] Link

Sources

A Comparative Guide to HPLC Method Development for D-Glutamic Acid α-Amide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for D-Glutamic Acid α-Amide

In the landscape of pharmaceutical and neurological research, the precise analysis of amino acid stereoisomers and their derivatives is paramount. D-Glutamic acid α-amide, a derivative of the non-proteinogenic D-glutamic acid, is a molecule of significant interest due to its potential roles in neurotransmission and as a building block in peptide-based therapeutics.[1] The presence of the C-terminal amide drastically alters the molecule's physicochemical properties compared to its parent amino acid, D-glutamic acid, by neutralizing the charge of the α-carboxyl group. This modification enhances its potential for biological activity and introduces unique challenges for analytical separation and detection.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation and detection of D-Glutamic acid α-amide. We will delve into the rationale behind method development, comparing a direct chiral separation approach with a hydrophilic interaction liquid chromatography (HILIC) method, and discuss the merits of various detection techniques. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and develop a robust and reliable analytical method tailored to their specific needs.

Method I: Direct Chiral Separation using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

The most direct approach to resolving enantiomers is through the use of a chiral stationary phase (CSP). For underivatized amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be particularly effective.[2] These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for separating polar and ionic compounds without the need for derivatization.[2]

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP): An Astec CHIROBIOTIC® T (teicoplanin-based) column is proposed. Teicoplanin CSPs offer a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and steric hindrance, which are effective for the chiral recognition of amino acids and their derivatives.[3] The presence of the amide group in D-Glutamic acid α-amide does not negate these interactions and may even enhance certain binding aspects with the CSP.

  • Mobile Phase: A polar organic or reversed-phase mobile phase is suitable. A simple mobile phase of methanol and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is often effective. The acid serves to protonate the primary amine of the analyte, facilitating ionic interactions with the CSP. The ratio of methanol to water is a critical parameter for optimizing retention and resolution.

  • Detection: For a molecule lacking a strong chromophore like D-Glutamic acid α-amide, UV detection at low wavelengths (around 200-210 nm) is possible but may lack sensitivity and selectivity.[4] Therefore, coupling the HPLC to a Mass Spectrometer (MS) is highly recommended. Electrospray ionization (ESI) in positive mode would be ideal for this compound, providing high sensitivity and mass confirmation.

Experimental Workflow: Direct Chiral HPLC-MS

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Dissolve sample in mobile phase injector Autosampler s_prep->injector pump Isocratic Pump (Methanol/Water/Acid) pump->injector column CHIROBIOTIC T Chiral Column injector->column detector Mass Spectrometer (ESI+) column->detector data Chromatogram (Separated Enantiomers) detector->data quant Quantification (Peak Area) data->quant cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Dissolve sample in buffer deriv Add derivatization reagent (e.g., FMOC-Cl) s_prep->deriv react Incubate deriv->react quench Quench reaction react->quench injector Autosampler quench->injector pump Gradient Pump (ACN/Aqueous Buffer) pump->injector column Amide HILIC Column injector->column detector Fluorescence or UV Detector column->detector data Chromatogram detector->data quant Quantification (Peak Area) data->quant

Sources

A Comparative Guide to Elemental Analysis Standards for D-Glutamic Acid α-Amide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of standards and methodologies for the elemental analysis of D-Glutamic acid α-amide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, experimental causality, and authoritative grounding to ensure the accuracy and reliability of analytical results.

Introduction

D-Glutamic acid α-amide hydrochloride (CAS: 19522-40-8) is an important amino acid derivative utilized in biochemical and pharmaceutical research, particularly in peptide synthesis and the development of neuroprotective agents.[1] Verifying the elemental composition of this compound is a fundamental step in quality control, ensuring its identity, purity, and stoichiometric integrity. Accurate elemental analysis hinges on the selection of appropriate standards and robust analytical methodologies. This guide navigates the complexities of establishing a reliable analytical framework, comparing the use of theoretical values against certified reference materials (CRMs), and detailing a validated experimental protocol.

Part 1: The Primary Standard: Theoretical Elemental Composition

For a pure, known compound, the most fundamental standard is its theoretical elemental composition, derived from its chemical formula. This serves as the absolute benchmark against which all experimental data are measured.

The key physicochemical properties of D-Glutamic acid α-amide hydrochloride are summarized below.

Table 1: Physicochemical Properties and Theoretical Composition

PropertyValueSource
Synonyms D-Isoglutamine hydrochloride, H-D-Glutamic acid α-amide hydrochloride[1]
CAS Number 19522-40-8[2]
Molecular Formula C₅H₁₀N₂O₃·HCl (or C₅H₁₁ClN₂O₃)[2]
Molecular Weight 182.61 g/mol [2]
Appearance White powder[1]
Theoretical % Carbon 32.88%Calculated
Theoretical % Hydrogen 6.07%Calculated
Theoretical % Nitrogen 15.34%Calculated
Theoretical % Chlorine 19.41%Calculated
Theoretical % Oxygen 26.29%Calculated (by difference)

Causality Behind the Standard: The theoretical composition is the stoichiometric truth of the molecule. Any deviation in experimental results points to either impurities in the sample (e.g., residual solvents, inorganic salts) or systematic errors in the analytical method. Therefore, all analytical work must first be validated against this theoretical baseline.

Part 2: Comparative Analysis of Analytical Reference Materials

While the theoretical composition is the goal, instrument calibration and method validation require tangible Certified Reference Materials (CRMs). The choice of CRM is critical for establishing trustworthiness and traceability in your measurements. An ideal CRM is stable, homogenous, and has a certified elemental composition traceable to a higher authority like the National Institute of Standards and Technology (NIST).[3]

The Logic of Standard Selection

The selection of a standard is a balance between matrix matching and certified accuracy. The diagram below illustrates the logical hierarchy for validating the analysis of the target compound.

cluster_0 Reference Standards cluster_1 Analytical Process cluster_2 Sample Under Test Theoretical Theoretical Composition (C₅H₁₁ClN₂O₃) CRM Certified Reference Material (e.g., L-Glutamic Acid, Acetanilide) Method Elemental Analysis (Combustion Method) CRM->Method Calibrates & Validates Sample D-Glutamic acid α-amide HCl (Experimental Sample) Method->Sample Analyzes Sample->Theoretical Compared Against

Caption: Validation logic: CRMs validate the method, which analyzes the sample, whose results are compared to the theoretical standard.

Comparison of Suitable CRMs

No single CRM is perfect for all elements. For a molecule containing C, H, N, and Cl, a combination of standards or a carefully selected multi-element standard is often necessary. Here, we compare the subject compound (used as a working standard) with common, commercially available CRMs.

Table 2: Comparison of Analytical Reference Materials

StandardMolecular FormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages & Considerations
D-Glutamic acid α-amide HCl (High-Purity Working Standard)C₅H₁₁ClN₂O₃32.88%6.07%15.34%Advantage: Perfect matrix match. Consideration: Requires independent purity verification (e.g., >99% by HPLC/qNMR) before use as a standard.
L-Glutamic Acid (CRM) C₅H₉NO₄40.81%6.16%9.52%Advantage: Structurally similar to the target analyte; NIST traceable CRMs are available.[3] Consideration: Does not contain chlorine.
Acetanilide (CRM) C₈H₉NO71.09%6.71%10.36%Advantage: A universally accepted, stable, non-hygroscopic standard for CHN analysis. Consideration: Elemental percentages differ significantly from the target.
8-Chloro-2,4-dimethylquinoline (CRM for Cl) C₁₁H₁₀ClN68.93%5.26%7.31%Advantage: Provides a certified chlorine value for halogen-specific analysis. Consideration: Used specifically for chlorine validation, not a comprehensive CHN standard.

Expertise in Action: For routine analysis, the most robust approach is to calibrate the instrument using a universal standard like Acetanilide. Then, before running the experimental sample, analyze a high-purity batch of L-Glutamic Acid as a control. This verifies the instrument's performance on a structurally similar molecule, lending higher confidence to the results for D-Glutamic acid α-amide hydrochloride.

Part 3: Experimental Protocol for CHN Analysis via Combustion

The most common and reliable method for determining carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis.[4] This technique offers high precision and requires only a small amount of sample.

Experimental Workflow Diagram

A 1. Sample Weighing (1-3 mg into tin capsule) B 2. Introduction (Autosampler drops sample into combustion tube) A->B C 3. Combustion (~950-1000°C with O₂ pulse) B->C D 4. Gas Products (CO₂, H₂O, N₂, NOx) C->D E 5. Reduction (NOx → N₂ over copper) D->E F 6. Gas Separation (Chromatographic column) E->F G 7. Detection (Thermal Conductivity Detector - TCD) F->G H 8. Data Analysis (Signal integration vs. calibration standard) G->H

Caption: Workflow for CHN elemental analysis using the combustion method.

Step-by-Step Methodology

This protocol describes a self-validating system for ensuring trustworthy results.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are properly packed and conditioned according to the instrument manufacturer's guidelines.

    • Perform leak checks to ensure a sealed system.

    • Calibrate the instrument using a certified primary standard (e.g., Acetanilide). Perform a multi-point calibration if required by standard operating procedures.

  • Control Standard Verification:

    • Rationale: This step validates the calibration using a different standard, preferably one that is structurally related to the analyte.

    • Accurately weigh approximately 1-3 mg of a CRM like L-Glutamic Acid into a tin capsule.

    • Analyze the control standard. The results for %C, %H, and %N must fall within the acceptance criteria of the certified values (typically ±0.3%). This confirms the system is operating correctly.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the D-Glutamic acid α-amide hydrochloride sample into a tin capsule.

    • Analyze the sample in triplicate to assess precision.

  • Post-Analysis Verification:

    • Re-analyze the control standard (L-Glutamic Acid) after the sample set.

    • Rationale: This step ensures that no instrumental drift occurred during the analysis. The results must still meet the acceptance criteria.

Part 4: Data Interpretation and Comparison

The final step is to compare the experimental results for the D-Glutamic acid α-amide hydrochloride sample against the theoretical values.

Table 3: Example Data and Acceptance Criteria

ElementTheoretical ValueExperimental Mean (n=3)Acceptance Criteria (±0.4%)Result
% Carbon 32.88%32.75%32.48% - 33.28%Pass
% Hydrogen 6.07%6.15%5.67% - 6.47%Pass
% Nitrogen 15.34%15.41%14.94% - 15.74%Pass

Trustworthiness of Data: A "Pass" result is only considered valid if the bracketing control standards also passed their respective acceptance criteria. This self-validating loop provides high confidence that the experimental values accurately reflect the sample's true composition. Deviations outside the ±0.4% window suggest the presence of impurities and may warrant further investigation by techniques such as thermogravimetric analysis (TGA) for volatiles or ICP-MS for elemental impurities.[5]

Conclusion

Establishing robust standards for the elemental analysis of D-Glutamic acid α-amide hydrochloride requires a multi-faceted approach. While the theoretical composition serves as the ultimate benchmark, its verification depends on a rigorously validated analytical method. This validation is best achieved through the proper use of Certified Reference Materials , such as L-Glutamic Acid, to challenge the system's accuracy. By implementing a self-validating protocol that includes pre- and post-analysis checks with a trusted CRM, researchers can generate highly reliable and defensible data, ensuring the quality and integrity of their materials.

References

  • PubMed. Development of High-purity Certified Reference Materials for 17 Proteinogenic Amino Acids by Traceable Titration Methods. [Link]

  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • Spectroscopy Online. Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

  • ACS Publications. Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling. [Link]

  • PMC. Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling. [Link]

  • PPGFARMA. Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • University of Padua. Elemental Analysis - Technical Resources. [Link]

  • Cheméo. Chemical Properties of Glutamic acid, hydrochloride (CAS 138-15-8). [Link]

  • ResearchGate. (PDF) d-Glutamic acid hydrochloride. [Link]

  • Wikipedia. Glutamic acid. [Link]

  • FooDB. Showing Compound D-Glutamic acid (FDB023148). [Link]

  • FDA. Elemental Analysis Manual - Section 4.7. [Link]

  • FDA. Elemental Analysis Manual (EAM) for Food and Related Products. [Link]

  • Joint Research Centre. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.